molecular formula C16H24N4O3S2 B4837211 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide

4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide

Cat. No. B4837211
M. Wt: 384.5 g/mol
InChI Key: OPESSCJGKWHKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACIs). HDACIs are a group of compounds that have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. MS-275 has been shown to have potent anticancer activity and has been investigated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDAC activity, 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide has also been shown to induce the expression of pro-apoptotic genes and to inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest at the G1 and G2/M phases, leading to the inhibition of cell proliferation. 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide has several advantages for laboratory experiments. It is a well-characterized compound that has been extensively studied in preclinical models of cancer. It has been shown to have potent anticancer activity and has been investigated in clinical trials for the treatment of various types of cancer. 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide is also relatively easy to synthesize and can be obtained in large quantities for laboratory experiments.
One limitation of 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide is its selectivity for HDAC enzymes. HDAC inhibitors can affect the activity of other enzymes, such as histone acetyltransferases (HATs), which add acetyl groups to histone proteins. This can lead to off-target effects and toxicity. 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide has also been shown to have limited efficacy in some types of cancer, such as pancreatic cancer.

Future Directions

There are several future directions for the investigation of 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide and other HDAC inhibitors. One area of research is the development of more selective HDAC inhibitors that target specific isoforms of HDAC enzymes. This could lead to improved efficacy and reduced toxicity. Another area of research is the investigation of combination therapies that combine HDAC inhibitors with other anticancer agents, such as chemotherapy or targeted therapies. This could lead to synergistic effects and improved clinical outcomes.
Conclusion
4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide is a synthetic compound that belongs to the class of benzamide HDAC inhibitors. It has been extensively studied for its potential therapeutic applications in cancer and has been shown to have potent anticancer activity in various preclinical models. 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide has several advantages for laboratory experiments but also has limitations, including its selectivity for HDAC enzymes and limited efficacy in some types of cancer. There are several future directions for the investigation of 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide and other HDAC inhibitors, including the development of more selective inhibitors and the investigation of combination therapies.

Scientific Research Applications

4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to have potent anticancer activity in various preclinical models, including leukemia, lymphoma, breast cancer, and lung cancer. 4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death.

properties

IUPAC Name

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S2/c1-18-6-8-19(9-7-18)16(24)17-14-2-4-15(5-3-14)25(21,22)20-10-12-23-13-11-20/h2-5H,6-13H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPESSCJGKWHKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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